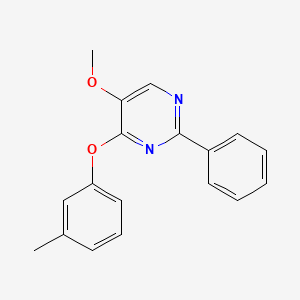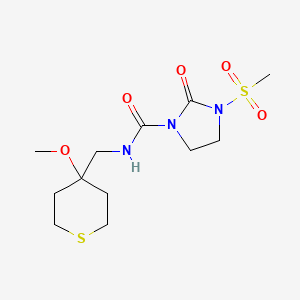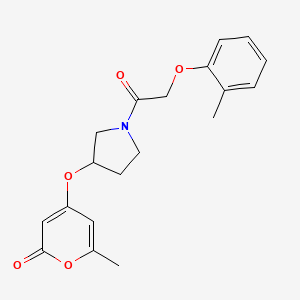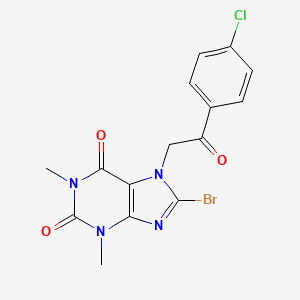
5-Methoxy-2-phenyl-4-pyrimidinyl 3-methylphenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-phenyl-4-pyrimidinyl 3-methylphenyl ether is a useful research compound. Its molecular formula is C18H16N2O2 and its molecular weight is 292.338. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bioactive Compounds from Marine Fungi
Research has identified phenyl ether derivatives isolated from the marine-derived fungus Aspergillus carneus, highlighting their potential in discovering new antioxidants. One compound demonstrated strong antioxidant activity, suggesting the relevance of such compounds in developing new antioxidant agents (Lan-lan Xu et al., 2017).
Novel Herbicides
A study on dimethoxypyrimidines explored their application as novel herbicides, demonstrating the herbicidal activity of certain phenoxypyrimidines and analogues. These compounds exhibited strong activity, indicating their potential in agricultural applications (Y. Nezu et al., 1996).
Protein Crosslinking and Affinity Labeling
4-Nitrophenyl ethers, including structures similar to the target compound, have been proposed as high-yield photoreagents for protein crosslinking and affinity labeling. These compounds offer a method for studying protein interactions and structures, enhancing our understanding of biological mechanisms (P. Jelenc et al., 1978).
Alkoxyl Radical Formation
A comparative study on 5-(p-methoxyphenyl)-substituted derivatives highlighted their efficiency in forming alkoxyl radical products, underscoring the utility of such compounds in synthetic organic chemistry (J. Hartung et al., 2010).
Antiviral Activity
Compounds structurally related to the query compound have shown marked inhibition of retrovirus replication in cell culture, illustrating the potential of these molecules in antiviral research (D. Hocková et al., 2003).
Environmental Science and Natural Products
Research on methoxylated polybrominated diphenyl ethers (MeO-PBDEs) found in aquatic animals suggests these compounds are naturally produced. This study indicates the importance of understanding natural versus anthropogenic sources of halogenated compounds in environmental monitoring and protection (Emma L. Teuten et al., 2005).
Mechanism of Action
The mechanism of action of 5-Methoxy-2-phenyl-4-pyrimidinyl 3-methylphenyl ether is not specified in the available resources. The mechanism of action typically refers to how a compound interacts with biological systems, which would depend on the specific application of this compound.
Safety and Hazards
Properties
IUPAC Name |
5-methoxy-4-(3-methylphenoxy)-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-7-6-10-15(11-13)22-18-16(21-2)12-19-17(20-18)14-8-4-3-5-9-14/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSJKNNEGXLEHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=NC(=NC=C2OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide](/img/structure/B2543352.png)
![N-(3-fluoro-4-methylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2543354.png)

![7-Bromopyrazolo[1,5-a]pyridin-2-amine](/img/structure/B2543359.png)
![3-[4-(Oxiran-2-ylmethoxy)phenyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2543360.png)
![4-(ethylsulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2543362.png)
![4-[(4-Oxoquinazolin-3-yl)methyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2543363.png)






![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2543373.png)
